9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
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Description
9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a useful research compound. Its molecular formula is C27H24FN3O4S and its molecular weight is 505.56. The purity is usually 95%.
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Scientific Research Applications
Photochemical Studies
Research on structurally similar compounds, such as fluoroquinolones, has explored their photochemical behavior. For instance, the study of ciprofloxacin, a fluoroquinolone with a piperazinyl group, under various conditions revealed insights into its photochemical degradation processes. Such studies are critical for understanding the stability and environmental fate of these compounds, which is essential for their application in medicinal chemistry and environmental science (Mella, Fasani, & Albini, 2001).
Synthesis and Antibacterial Activity
The synthesis of novel quinoline derivatives, including those with modifications at the piperazinyl and fluoro groups, has been extensively researched. These studies often aim to enhance antibacterial activity or reduce toxicity. For example, research on the synthesis and antibacterial activity of new tetracyclic quinolone antibacterials showcases the exploration of novel quinoline scaffolds for potential therapeutic applications, demonstrating the compound's relevance in drug discovery and development (Taguchi et al., 1992).
Antimycobacterial and Toxicological Evaluation
Investigations into the antimycobacterial activities of ofloxacin derivatives, including those with modifications similar to the compound , highlight their potential in addressing mycobacterial infections. Such research is crucial for the development of new treatments for diseases like tuberculosis, underscoring the importance of structural modifications in enhancing therapeutic efficacy and safety (Dinakaran et al., 2008).
Molecular Docking Studies
Recent advances have also included molecular docking studies of quinolone derivatives to understand their interaction with biological targets. This approach aids in the rational design of compounds with improved activity profiles. For instance, novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives have been synthesized and analyzed through crystal structure and molecular docking studies, providing insights into their potential as antimicrobial agents (Desai et al., 2017).
Anticancer Activity
Additionally, the exploration of quinoline derivatives in cancer research has shown promising outcomes. Studies on 4-aminoquinoline derivatives, for example, have focused on enhancing anticancer activities using a hybrid pharmacophore approach. These efforts reflect the compound's utility in developing novel anticancer therapies, highlighting its significance in medicinal chemistry (Solomon, Pundir, & Lee, 2019).
properties
IUPAC Name |
8-(benzenesulfonyl)-9-[4-(4-fluorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4S/c28-19-6-8-20(9-7-19)30-10-12-31(13-11-30)27-22-16-24-25(35-15-14-34-24)17-23(22)29-18-26(27)36(32,33)21-4-2-1-3-5-21/h1-9,16-18H,10-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVQAUXADKAHDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.